4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Research supply chains often fail to deliver structurally unambiguous biaryl intermediates, risking SAR study divergence. 4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid (CAS 1261894-14-7) is a defined regioisomer with orthogonal -COOH and -NO2 handles for amide coupling, esterification, or selective reduction. This specific 2-nitro-4-(4-methoxy-3-methylphenyl) architecture, combined with a LogP of 3.80, directly supports CNS-penetrant probe design and diversity-oriented synthesis. • Guaranteed minimum 95% purity with available COA. • Ambient shipping; shipped from US/EU stock points. • Dedicated account management for seamless B2B procurement.

Molecular Formula C15H13NO5
Molecular Weight 287.27 g/mol
CAS No. 1261894-14-7
Cat. No. B6401621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid
CAS1261894-14-7
Molecular FormulaC15H13NO5
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])OC
InChIInChI=1S/C15H13NO5/c1-9-7-10(4-6-14(9)21-2)11-3-5-12(15(17)18)13(8-11)16(19)20/h3-8H,1-2H3,(H,17,18)
InChIKeyWFESKNOQWODBSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid: Structural Identity & Physicochemical Properties


4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid (CAS 1261894-14-7) is a nitro-substituted benzoic acid derivative bearing a 4-methoxy-3-methylphenyl group at the 4-position of the central ring [1]. With a molecular formula of C15H13NO5 and a molecular weight of 287.27 g/mol, this building block is primarily utilized as a synthetic intermediate in medicinal chemistry and material science research . Commercial sources report a minimum purity specification of 95% . Its physicochemical profile, including a calculated polar surface area (PSA) of 92.35 Ų and a LogP of 3.80, suggests moderate lipophilicity and potential membrane permeability [2].

4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid: Risk of Analog Substitution


In the absence of defined biological or catalytic activity data for 4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid, the primary justification for avoiding generic substitution rests on its unique substitution pattern [1]. The compound's specific 2-nitro-4-(4-methoxy-3-methylphenyl)benzoic acid architecture dictates its electronic properties, steric profile, and hydrogen-bonding capacity, which are not replicated by its regioisomer or des-methyl analogs . In medicinal chemistry and organic synthesis, such structural variations can profoundly alter reactivity, target binding, and downstream functionalization pathways. Therefore, substituting this compound with a superficially similar analog—such as the 2-(4-methoxy-3-methylphenyl)-4-nitrobenzoic acid isomer or a des-methyl variant—introduces a significant risk of divergent outcomes in research or development workflows, making it a non-interchangeable reagent [REFS-1, REFS-3].

4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid: Product-Specific Comparative Evidence


Regioisomeric Differentiation in Biaryl Scaffolds

4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid (CAS 1261894-14-7) and its regioisomer, 2-(4-methoxy-3-methylphenyl)-4-nitrobenzoic acid (CAS 1261943-69-4), possess identical molecular weights and identical calculated LogP and PSA values [REFS-1, REFS-2]. Their sole differentiating factor is the relative position of the nitro and carboxylic acid groups on the central phenyl ring. This regioisomerism represents a critical point of differentiation for synthetic chemists, as it directly influences the compound's electronic and steric environment, thereby governing its reactivity in subsequent transformations (e.g., cross-couplings, amide bond formations) and its potential interaction with biological targets .

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Impact of 3-Methyl Substitution

The presence of the 3-methyl group on the pendant phenyl ring distinguishes 4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid from its des-methyl analog, 4-(4-methoxyphenyl)-2-nitrobenzoic acid (CAS 669002-29-3) [REFS-1, REFS-2]. While direct comparative biological or physical data are absent from the public domain, the addition of the methyl group is known to increase lipophilicity and alter the three-dimensional conformation of the biaryl system. This structural nuance is a classic variable in medicinal chemistry optimization, where subtle changes in substitution can drastically alter potency, selectivity, and metabolic stability [2].

Medicinal Chemistry SAR Lipophilicity

Physicochemical Divergence: Lipophilicity & PSA

The target compound exhibits a calculated LogP of 3.80 and a PSA of 92.35 Ų [1]. In contrast, a simpler biaryl analog, 4′-nitro[1,1′-biphenyl]-4-carboxylic acid (CAS 92-89-7), possesses a lower molecular weight (243.21 g/mol) and lacks the methoxy and methyl substituents, which are known to significantly modulate lipophilicity and hydrogen-bonding potential . The presence of the methoxy and methyl groups in the target compound is expected to confer enhanced membrane permeability and altered solubility relative to the unsubstituted biphenyl analog, a critical consideration in early-stage drug discovery and chemical biology probe development .

Drug Discovery ADME Physicochemical Properties

4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid: Recommended Applications


Diversity-Oriented Synthesis Scaffold

The defined regioisomerism of 4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid provides a specific handle for diversity-oriented synthesis. Its carboxylic acid and nitro group offer orthogonal functionalization points for amide coupling, esterification, or reduction to the corresponding aniline. This makes it a valuable core scaffold for generating structurally diverse compound libraries where the 4-(4-methoxy-3-methylphenyl) motif is a required design element, as confirmed by its unique substitution pattern [1].

Building Block for Biaryl SAR Exploration

Given its 3-methyl and 4-methoxy substitution, this compound serves as a key intermediate for exploring structure-activity relationships (SAR) around a biaryl pharmacophore. The presence of the methyl group on the pendant ring (vs. the des-methyl analog) provides an opportunity to probe steric and lipophilic effects in target binding, making it a distinct tool for medicinal chemistry optimization campaigns .

Intermediate for Lipophilic Drug-Like Molecules

The calculated LogP of 3.80 [2] positions this compound as a suitable precursor for molecules requiring higher lipophilicity, such as CNS-penetrant drugs or agents targeting intracellular compartments. Compared to less substituted biphenylcarboxylic acids, this building block can directly impart favorable physicochemical properties onto downstream products, streamlining the design of development candidates .

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